N-(2-Hydroxyethyl)phenazinium

Description

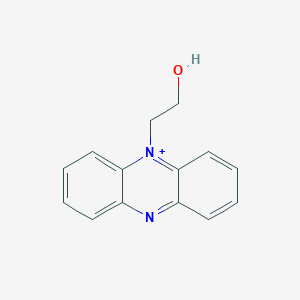

Structure

3D Structure

Properties

CAS No. |

130942-94-8 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-phenazin-5-ium-5-ylethanol |

InChI |

InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1 |

InChI Key |

IOIJDWASQSMABL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |

Synonyms |

10-(2-hydroxyethyl)phenazine 10-(2-hydroxyethyl)phenazinium 10-HEPH N-(2-hydroxyethyl)phenazinium |

Origin of Product |

United States |

Contextualization Within the Broader Field of Phenazinium Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds with a core structure of a pyrazine (B50134) ring fused to two benzene (B151609) rings. nih.gov This aromatic system gives phenazine (B1670421) and its derivatives distinct electronic and photophysical properties. nih.gov Phenazinium salts, which possess a positive charge, are particularly notable for their use as electron acceptors and their ability to participate in redox reactions. acs.org

The chemical properties of phenazinium derivatives can be finely tuned by adding different functional groups to the core structure. nih.gov This allows for the creation of a diverse range of molecules with tailored characteristics for specific applications. For instance, some phenazinium dyes are used in theranostics, a field that combines therapy and diagnostics, due to their ability to target specific cellular components like mitochondria. mdpi.com The planar and cationic nature of these dyes facilitates this targeting. mdpi.com

N-(2-Hydroxyethyl)phenazinium fits within this family as a derivative where a 2-hydroxyethyl group is attached to one of the nitrogen atoms of the phenazine core. This substitution is significant as the hydroxyl group provides a reactive site for further chemical modifications, a key feature for its application in bioconjugation.

Historical Trajectories of Academic Investigations Involving N 2 Hydroxyethyl Phenazinium

The study of phenazine (B1670421) compounds has a considerable history, with early research focusing on their synthesis and basic properties. sbq.org.brresearchgate.net Academic investigations into N-(2-Hydroxyethyl)phenazinium and its derivatives gained momentum with the growing interest in modifying nucleic acids for various applications.

A notable area of early research, dating back to the late 1980s, involved using N-(2-Hydroxyethyl)phenazinium derivatives as "effectors" in the sequence-specific modification of DNA. nih.gov In these studies, oligonucleotides carrying the phenazinium group were shown to significantly improve the efficiency and specificity of chemical reactions targeting adjacent sequences on a DNA strand. nih.gov

Further research in the 1990s focused on the synthesis of oligonucleotide conjugates with N-(2-Hydroxyethyl)phenazinium and the stability of the resulting complexes. nih.gov These studies demonstrated that attaching the phenazinium moiety to the end of an oligonucleotide chain significantly stabilizes its duplex with a complementary strand. nih.gov This stabilizing effect is a crucial aspect of its utility in modern biosensing technologies.

Fundamental Role in Oligonucleotide Conjugation and Biosensing Technologies

Established Synthesis Routes for N-(2-Hydroxyethyl)phenazinium Chloride

The synthesis of N-alkyl phenazinium salts can be achieved through several established methodologies. One common approach involves the condensation of o-quinone with N-substituted 2-nitroanilines. acs.org More advanced and regioselective methods have also been developed. For instance, a versatile protocol for synthesizing N-alkyl phenazinium salts uses a Buchwald–Hartwig amination reaction, which is followed by a tandem catalytic reduction and oxidative cyclization. acs.org This method allows for the synthesis of compounds with various substituents at designed positions on the phenazine (B1670421) core. acs.org

Another established method for creating phenazinium salts is through the direct nucleophilic substitution in quaternary phenazinium salts that already possess an additional positive charge in an aliphatic part of the molecule. mdpi.comnih.gov Furthermore, the synthesis of substituted phenylphenazin-5-ium chlorides can be accomplished via oxidative cyclization using potassium permanganate (B83412) as an oxidant. researchgate.net Specifically, N-(2-Hydroxyethyl)phenazinium chloride has been synthesized and used in subsequent conjugation reactions, with its preparation being based on previously established work in the field. mdpi.com

Strategies for Covalent Conjugation to Oligonucleotides

The covalent attachment of N-(2-Hydroxyethyl)phenazinium to oligonucleotides endows them with new properties, such as enhanced hybridization stability. nih.govacs.org The conjugation strategy often targets the terminal phosphate (B84403) groups of the oligonucleotide chain, although internal modifications are also possible. The choice of conjugation method is crucial to preserve the chemical properties of the phenazinium ligand and the specific binding ability of the oligonucleotide. umich.edu A linker is typically inserted between the phenazinium moiety and the oligonucleotide to provide conformational freedom. umich.edu

Two primary methods have been proposed for attaching an N-(2-Hydroxyethyl)phenazinium (Phn) residue to the 5'-terminal phosphate of an oligonucleotide. nih.gov A common approach involves the activation of the terminal 5'-phosphate group. For unprotected oligonucleotides in an aqueous solution, the 5'-phosphate can react with a water-soluble carbodiimide (B86325) in an imidazole (B134444) buffer to yield a 5'-phosphorimidazolide intermediate. nih.gov This activated intermediate then readily reacts with an amine-containing molecule, such as an amino-linker attached to the phenazinium dye, to form a stable phosphoramidate (B1195095) bond. nih.gov

Another strategy is a solid-phase approach where the 5'-hydroxyl group of a support-bound oligonucleotide is activated by N,N′-disuccinimidyl carbonate (DSC). mdpi.com This activated site subsequently reacts with an amino-modified ligand. mdpi.com A well-established reaction involves adding a solution of N-(2-hydroxyethyl)phenazinium chloride to amino-modified oligonucleotides to form the desired conjugate. mdpi.com Coupling of the phenazinium dye to the 5'-terminal phosphate group has been shown to be the most advantageous for stabilizing complementary complexes, significantly increasing the free energy of complex formation. nih.gov

Similar to 5'-derivatization, methods have been developed for conjugating N-(2-Hydroxyethyl)phenazinium to the 3'-terminal phosphate group of oligonucleotides. nih.gov This allows for the creation of bi-modified oligonucleotides (at both 3' and 5' ends) which exhibit the highest stability in complementary complexes. nih.gov The synthesis of oligonucleotides containing a 3'-terminal phosphate can be achieved using specialized polymer supports that are compatible with standard phosphoramidite (B1245037) chemistry. nih.gov During the final deprotection step, these supports yield an oligonucleotide with a terminal 3'-phosphate function, which can then be activated and coupled with the phenazinium derivative. nih.gov While 3'-conjugation enhances duplex stability, the effect is generally less pronounced than that observed with 5'-conjugation. nih.gov

Incorporating ligands like phenazinium within the oligonucleotide chain, rather than at the termini, is a more complex but achievable strategy. This is typically done by attaching the molecule to a heterocyclic base at a position that does not interfere with the inter-base hydrogen bonding required for duplex formation. atdbio.com The most common locations for such modifications are the 5-position of pyrimidines (thymine and cytosine) or the 7-position of 7-deaza purines (adenine and guanine). atdbio.com

The strategy involves the synthesis of a modified nucleoside phosphoramidite monomer that already carries the phenazinium label. atdbio.com This monomer can then be incorporated at any desired position in the sequence during standard solid-phase oligonucleotide synthesis. atdbio.com A related approach has been demonstrated with the internal incorporation of an imidazophenazine nucleoside, a structurally similar polycyclic aromatic system. researchgate.net

The linker connecting the N-(2-Hydroxyethyl)phenazinium moiety to the oligonucleotide plays a critical role in the properties of the resulting conjugate. nih.govumich.edu The linker's nature and length must provide enough conformational freedom for the oligonucleotide to bind to its target and for the phenazinium group to adopt a favorable conformation, which often involves intercalation or minor groove binding. umich.edu An ethylenediamine (B42938) linker has been successfully used to covalently link N-(2-hydroxyethyl)-phenazinium residues to the 5′- and 3′-ends of oligonucleotides. tandfonline.com

Research has shown that linker length directly impacts the stability of the resulting oligonucleotide duplex. The elongation of the linker from a dimethylene unit up to a heptamethylene unit typically leads to a destabilization of the complementary complex. nih.gov This suggests that shorter linkers may better position the phenazinium group for optimal stabilizing interactions with the nucleic acid duplex. nih.gov However, a linker that is too short could introduce steric hindrance. umich.edu The impact of linker length on the stability of a heptanucleotide duplex is quantified by the change in Gibbs free energy (ΔG) of complex formation. nih.gov

| Linker Length (Methylene Units) | Position of Conjugation | Change in Free Energy (ΔΔG37°C, kcal/mol) |

|---|---|---|

| 2 | 5'-Terminal | 3.59 ± 0.04 |

| 2 | 3'-Terminal | 2.06 ± 0.04 |

| 7 | 5'-Terminal | Destabilization Observed |

| 2 (at both ends) | 3',5'-di-Phn derivative | 4.96 ± 0.04 |

This table summarizes the effect of linker length and conjugation position on the stability of an oligonucleotide duplex, as reported in the literature. nih.gov The ΔΔG value represents the increase in free energy of the modified complex relative to the unmodified complex.

Internal Oligonucleotide Chain Incorporation

Development of Multifunctional Phenazinium Salt Derivatives

To expand the utility of phenazinium compounds, synthetic approaches have been developed to create multifunctional derivatives. mdpi.comnih.gov These strategies allow for the selective introduction of different substituents into the phenazine heterocycle, tailoring its properties for specific applications. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the three-dimensional structure of molecules in solution. For N-(2-Hydroxyethyl)phenazinium systems, both one-dimensional and two-dimensional NMR techniques are employed to assign proton signals and understand spatial arrangements.

One-dimensional 1H-NMR spectra provide fundamental information about the chemical environment of protons within the N-(2-Hydroxyethyl)phenazinium moiety. The chemical shifts (δ) of these protons are influenced by factors such as electron density and the anisotropic effects of the aromatic phenazinium core. modgraph.co.ukmsu.edu

In studies of N-(2-Hydroxyethyl)phenazinium derivatives, the aromatic protons of the phenazinium ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 9.5 ppm, which is characteristic of aromatic compounds. modgraph.co.uk The protons of the 2-hydroxyethyl group, being aliphatic, appear at higher field strengths. For instance, the methylene (B1212753) protons adjacent to the nitrogen (N-CH2) and the hydroxyl group (CH2-OH) have distinct chemical shifts.

When conjugated to other molecules, such as oligonucleotides, the chemical shifts of the phenazinium protons can experience significant changes. For example, in a study of a tetranucleotide conjugate, the phenazinium protons H1 and H3 were observed to have different chemical shifts depending on whether the conjugate was in a single-stranded or duplex form, indicating changes in the local electronic environment upon binding. researchgate.net The spectrum of the conjugate itself showed two sets of signals for the phenazinium protons, suggesting the presence of two different configurations or forms of the dye. researchgate.net

Table 1: Representative 1H-NMR Chemical Shifts for Protons in N-(2-Hydroxyethyl)phenazinium Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| Aromatic Protons (H1-H9) | 6.5 - 9.5 | The exact shift depends on substitution and local environment. modgraph.co.uk |

| N-CH2 | ~5.3 | Methylene protons adjacent to the quaternized nitrogen. mdpi.com |

| CH2-OH | ~4.3 | Methylene protons adjacent to the hydroxyl group. mdpi.com |

Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and the specific derivative being studied.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguously assigning proton signals and determining the spatial proximity of atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org In the context of N-(2-Hydroxyethyl)phenazinium, COSY spectra would show correlations between adjacent protons on the phenazinium ring and between the N-CH2 and CH2-OH protons of the hydroxyethyl (B10761427) side chain. This through-bond connectivity information is crucial for assigning the proton signals first identified in the 1D spectrum. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org This provides critical information for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY spectra of an N-(2-hydroxyethyl)phenazinium residue conjugated to a DNA duplex revealed correlations that were used to assign the proton signals of the phenazinium moiety. researchgate.netresearchgate.net These through-space interactions help to understand how the phenazinium group is oriented relative to the DNA helix.

The combination of COSY and NOESY data allows for a detailed reconstruction of the solution structure of N-(2-Hydroxyethyl)phenazinium systems. researchgate.netscispace.com

The precise assignment of proton chemical shifts is a prerequisite for detailed structural analysis. For N-(2-Hydroxyethyl)phenazinium derivatives, especially when part of a larger molecular assembly like a DNA conjugate, this assignment relies on a combination of 1D and 2D NMR data. researchgate.net

The assignment process often starts by identifying the spin systems from the COSY spectrum and then using NOESY cross-peaks to link these systems and establish through-space proximities. researchgate.net For example, the assignment of the proton signals for an N-(2-hydroxyethyl)phenazinium residue in a tandem DNA duplex was based on the NOESY spectra, with reference to previous studies on complexes with a terminal phenazinium group. researchgate.net

Once assigned, the chemical shifts provide valuable conformational insights. Changes in chemical shifts upon binding or interaction with other molecules can indicate specific conformational changes. In one study, the presence of two sets of signals for the phenazinium protons in a single-stranded oligonucleotide conjugate suggested the existence of two distinct configurations of the dye. researchgate.net The relative populations of these conformers could also be estimated from the signal intensities.

Table 2: Proton Chemical Shifts (ppm) of the Phenazinium Residue in a Tetranucleotide Conjugate

| Proton | Free Form (Major/Minor) | Duplex Form |

| H1 | 6.58 / 6.77 | - |

| H3 | 7.40 / 7.52 | - |

Data adapted from a study on a tetranucleotide conjugate containing an N-(2-hydroxyethyl)phenazinium residue, illustrating the presence of major and minor forms in the free state. researchgate.net

Two-Dimensional (COSY, NOESY) NMR for Spatial Structure Determination

UV-Visible Absorption Spectroscopy Investigations

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of light in the UV-Vis region promotes electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. uzh.ch

The electronic spectrum of N-(2-Hydroxyethyl)phenazinium and its derivatives is characterized by several absorption bands corresponding to different electronic transitions within the phenazinium chromophore. tandfonline.comnih.gov Typically, phenazinium compounds exhibit strong absorptions in the UV region and a characteristic, less intense absorption band in the visible region, which is responsible for their color. mdpi.comnih.gov

The electronic spectra of oligonucleotides containing an N-(2-hydroxyethyl)phenazinium residue show characteristic maximal absorbances for both the oligonucleotide part (around 260 nm) and the phenazinium moiety (typically around 237, 290, 390, and 530 nm). tandfonline.com The position and intensity of these bands can be sensitive to the surrounding environment, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net Changes in solvent polarity, pH, or binding to a macromolecule can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). ijcce.ac.ir This sensitivity makes UV-Vis spectroscopy a valuable tool for monitoring interactions. For instance, the study of N-(2-hydroxyethyl)phenazinium derivatives in various solvents can provide insights into the nature of the electronic transitions and the effect of the environment on the molecule's electronic structure. ijcce.ac.ir

Table 3: Electronic Absorption Maxima for Phenazinium Derivatives

| Compound Type | λmax (nm) (ε, M⁻¹cm⁻¹) |

| Monosubstituted Phenazinium | 236 (15800), 294 (13800), 401 (4450), 540 (8110) |

| Disubstituted Phenazinium | 231 (5160), 290 (25200), 543 (21400) |

This table presents representative electronic spectra data for mono- and di-substituted phenazinium derivatives, highlighting the characteristic absorption bands. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. ruppweb.org While the N-(2-Hydroxyethyl)phenazinium molecule itself is not chiral, chirality can be induced when it is placed in an asymmetric environment, such as when it binds to a chiral macromolecule like DNA. jascoinc.com This induced CD signal provides information about the conformation of the phenazinium moiety within the complex.

When an N-(2-hydroxyethyl)phenazinium residue is part of a tandem DNA duplex, it can exhibit induced optical activity. researchgate.net The CD spectrum in the absorption region of the phenazinium chromophore can indicate how the dye molecule is oriented with respect to the chiral DNA structure. The sign and magnitude of the CD bands can provide insights into the binding mode, for example, whether it is intercalated between base pairs or bound in a groove. These chiroptical properties are sensitive to the conformation of the complex and can be used to study structural changes upon interaction. researchgate.netrsc.org The analysis of CD spectra can, therefore, complement the structural information obtained from NMR and the electronic insights from UV-Vis spectroscopy, providing a more complete picture of N-(2-Hydroxyethyl)phenazinium systems in various environments. researchgate.netscispace.com

Study of Induced Optical Activity in Chiral Environments

Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of biomacromolecules like DNA. mdpi.complos.org The canonical B-form of DNA, with its right-handed double-helical structure, produces a characteristic CD spectrum with a positive band around 275 nm due to base stacking and a negative band around 245 nm reflecting the helicity. plos.orgqcri.or.jp

The N-(2-Hydroxyethyl)phenazinium cation is itself an achiral chromophore and therefore does not produce a CD signal. However, when it interacts with an intrinsically chiral environment, such as that provided by a DNA duplex, an induced circular dichroism (ICD) signal can be observed. researchgate.net This phenomenon arises because the achiral dye is forced to adopt a constrained, and thus optically active, conformation upon binding to the chiral host. The resulting ICD spectrum provides valuable information about the binding mode and the local environment of the chromophore.

Assessment of Conformational Changes in Biomolecular Complexes

Derivatives of N-(2-Hydroxyethyl)phenazinium (Phn) covalently attached to oligonucleotides have been instrumental in assessing conformational changes and stability in DNA complexes. These phenazinium-oligonucleotide conjugates act as potent "effectors" that influence the binding of other molecules to adjacent sites on a complementary DNA template through cooperative interactions. tandfonline.comnih.gov

The binding of these effectors can significantly stabilize the DNA duplex. The introduction of a single N-(2-Hydroxyethyl)phenazinium residue at the 5'-end of a heptanucleotide was found to increase the free energy of duplex formation (ΔG°37) by 3.59 kcal/mol, while a 3',5'-di-phenazinium derivative increased it by 4.96 kcal/mol. nih.govacs.org This substantial increase in thermodynamic stability is a direct consequence of the favorable interactions of the phenazinium group with the DNA helix, which helps to lock in a more stable conformation.

This stabilizing effect is also quantified by measuring cooperativity coefficients (α), which represent the factor by which an effector enhances the binding of an adjacent reagent. In systems where a reactive oligonucleotide reagent binds next to a phenazinium-modified effector, the cooperativity of binding is significantly increased. tandfonline.comnih.gov For instance, the presence of a diphenazinium effector (E1) enhanced the binding of a reactive reagent (X) by a factor (α1) of 15.7. nih.gov This strong positive cooperativity indicates that the phenazinium effector induces or stabilizes a DNA conformation that is more receptive to the binding of the adjacent molecule.

| Complex | Description | Cooperativity Coefficient (α) | Reference |

|---|---|---|---|

| PXE1 | Reagent (X) binding adjacent to Effector E1 | 15.7 ± 2.1 | nih.gov |

| PXE2 | Reagent (X) binding adjacent to Effector E2 | 8.7 ± 1.2 | nih.gov |

| PXE1E2 | Reagent (X) binding between Effectors E1 and E2 | 136.5 ± 2.6 | nih.gov |

| Oligonucleotide Complex | Modification | Change in Free Energy (ΔΔG°37, kcal/mol) | Association Constant (Kassoc at 37°C, M-1) | Reference |

|---|---|---|---|---|

| Unmodified | None | - | 3 x 103 | nih.gov |

| 3'-Phn derivative | One Phn group at 3'-end | 2.06 ± 0.04 | - | nih.gov |

| 5'-Phn derivative | One Phn group at 5'-end | 3.59 ± 0.04 | - | nih.gov |

| 3',5'-di-Phn derivative | Two Phn groups at 3' and 5' ends | 4.96 ± 0.04 | 9.5 x 106 | nih.gov |

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study molecular interactions. Phenazinium dyes are fluorescent, and their emission properties, such as intensity and wavelength, are often altered upon interaction with biomolecules. researchgate.net The binding of a fluorescent dye to DNA can result in either fluorescence quenching (a decrease in intensity) or enhancement, depending on the nature of the dye and the binding mode. researchgate.netresearchgate.net For many intercalating agents, the close proximity to DNA bases leads to an efficient quenching of fluorescence. researchgate.netnih.gov

The interaction of N-(2-Hydroxyethyl)phenazinium derivatives with DNA has been characterized using spectroscopic methods. nih.govbiopolymers.org.ua The significant changes observed in the spectroscopic properties upon complex formation are used to determine the high stability and association constants of these complexes. nih.govacs.org The dramatic increase in the association constant, as noted in Table 2, is a parameter derived from such spectroscopic titrations.

Fluorescence quenching experiments can provide deeper insights into the accessibility of the dye. For related dye-DNA complexes, quenching agents in the surrounding solution, such as potassium ferrocyanide, are used to probe the degree of protection offered by DNA binding. researchgate.net A dye that is intercalated between base pairs is shielded from the aqueous environment and thus less susceptible to quenching by water-soluble quenchers than a dye that is free in solution or bound in a more exposed groove. This method allows for a clear distinction between bound and unbound dye molecules and helps confirm the binding mode. Although specific quenching studies on N-(2-Hydroxyethyl)phenazinium are not widely detailed, this technique is a standard and powerful tool for investigating the interaction of phenazinium-based compounds with nucleic acids.

Molecular Interactions of N 2 Hydroxyethyl Phenazinium with Biological Macromolecules

Interactions with Nucleic Acids (DNA and RNA)

The cationic nature of N-(2-Hydroxyethyl)phenazinium allows it to interact with the negatively charged phosphate (B84403) backbone of nucleic acids. biopolymers.org.ua This interaction is a key factor in its ability to modulate the stability of DNA and RNA structures.

Mechanisms of Duplex and Hybrid Stability Enhancement

The attachment of N-(2-Hydroxyethyl)phenazinium (Phn) to oligonucleotides has been shown to significantly stabilize their complementary complexes. nih.gov This stabilization is crucial for various applications, including the development of antisense therapies and diagnostic probes. nih.govcapes.gov.br The stabilizing effect is attributed to the intercalation of the phenazinium moiety between the base pairs of the nucleic acid duplex or hybrid. biopolymers.org.uaresearchgate.net

The position at which the N-(2-Hydroxyethyl)phenazinium dye is attached to an oligonucleotide chain has a profound impact on the stability of the resulting duplex. Research has demonstrated that coupling the dye to the 5'-terminal phosphate group provides the most significant stabilizing effect. nih.gov

For instance, studies on a heptanucleotide and its Phn derivatives revealed a more substantial increase in the free energy (ΔG) of complex formation when the dye was at the 5' end compared to the 3' end. nih.gov The increase in free energy at 37°C for a 5'-Phn derivative was found to be 3.59 ± 0.04 kcal/mol, whereas for a 3'-Phn derivative, it was 2.06 ± 0.04 kcal/mol. nih.gov The most stable complex was observed with a 3',5'-di-Phn derivative, which showed an increase in free energy of 4.96 ± 0.04 kcal/mol relative to the unmodified complex. nih.gov

Interactive Table: Thermodynamic Parameters of Phn-Oligonucleotide Complexes

| Modification | ΔG (37°C) Increase (kcal/mol) | Association Constant (37°C) |

| Unmodified | - | 3 x 10³ M⁻¹ |

| 3'-Phn | 2.06 ± 0.04 | - |

| 5'-Phn | 3.59 ± 0.04 | - |

| 3',5'-di-Phn | 4.96 ± 0.04 | 9.5 x 10⁶ M⁻¹ |

Data sourced from a study on Phn derivatives of a heptanucleotide. nih.gov

The linker connecting the N-(2-Hydroxyethyl)phenazinium dye to the oligonucleotide also plays a role in the stability of the complex. The length and chemical nature of the linker can influence the orientation and interaction of the dye with the nucleic acid duplex. diva-portal.org

Studies have shown that elongating the linker from a dimethylene to a heptamethylene chain can lead to a destabilization of the oligonucleotide complex. nih.gov This suggests that a shorter linker may be more favorable for optimal positioning of the phenazinium group for intercalation and stabilization. A common linker used in studies is an ethylenediamine (B42938) spacer. nih.govtandfonline.com

N-(2-Hydroxyethyl)phenazinium derivatives have been utilized as "effectors" to enhance the binding and specificity of other oligonucleotides in tandem arrangements on a complementary template. nih.govtandfonline.comnih.gov This cooperative interaction is particularly significant in the context of antisense technology and gene-directed therapies. iupac.org

In a tandem complex, an oligonucleotide modified with N-(2-Hydroxyethyl)phenazinium, when bound to a target nucleic acid, can increase the binding affinity of an adjacent oligonucleotide. nih.govtandfonline.com This effect is quantified by a cooperativity parameter, which is the ratio of the association constants in the presence and absence of the effector. The presence of a Phn group at the junction between two oligonucleotides can increase the cooperativity parameter by a factor of about 3. tandfonline.com

A study involving a 26-mer DNA target and two effector oligonucleotides (E1 and E2) bearing N-(2-Hydroxyethyl)phenazinium residues demonstrated a significant increase in the association constants of a reactive oligonucleotide derivative (X). nih.govtandfonline.com The association constants for the complexes with one effector were significantly higher than without, and the presence of both effectors led to an even greater increase in affinity. nih.govtandfonline.com

Interactive Table: Association Constants in Tandem Oligonucleotide Complexes

| Complex | Association Constant (M⁻¹) | Cooperativity Parameter (α) |

| PX | 2.16 x 10⁴ | - |

| PXE1 | 6.75 x 10⁵ | 16 |

| PXE2 | 4.15 x 10⁴ | 10 |

| PXE1E2 | 5.87 x 10⁶ | 139 |

Data from a study on the cooperative interaction of oligonucleotide derivatives on a complementary template. nih.govtandfonline.com

Role of Linker Architecture on Complex Stabilization

Elucidation of Binding Modes and Energetics

Understanding the precise way in which N-(2-Hydroxyethyl)phenazinium binds to nucleic acids and the energetic contributions to this binding is crucial for its application.

The primary mode of binding for N-(2-Hydroxyethyl)phenazinium to double-stranded nucleic acids is through intercalation. biopolymers.org.ua This involves the insertion of the planar phenazinium ring system between the base pairs of the DNA or RNA duplex. biopolymers.org.uaresearchgate.net This intercalative binding is a major contributor to the observed stabilization of the duplex. nih.gov In addition to intercalation, for cationic dyes like N-(2-Hydroxyethyl)phenazinium, electrostatic interactions with the phosphate groups of the nucleic acid backbone also play a significant role in complex formation. biopolymers.org.ua

Groove Binding Phenomena

Impact on Nucleic Acid Conformation and Molecular Dynamics

Interactions with Proteins and Enzymes

The interactions between N-(2-Hydroxyethyl)phenazinium and proteins, particularly enzymes, are of significant interest for applications in biocatalysis and biosensing. lmaleidykla.ltgoogle.com

Phenazine (B1670421) derivatives, including N-(2-Hydroxyethyl)phenazinium analogues, have been successfully employed as electron transfer mediators for oxidoreductase enzymes. nii.ac.jpmyu-group.co.jp Many oxidoreductases, such as lactate (B86563) oxidase and glucose dehydrogenase, contain a flavin cofactor (FAD) that is buried within the protein structure, preventing direct electron transfer to an electrode. nii.ac.jpmyu-group.co.jp

Phenazine mediators facilitate this process by acting as electron shuttles. myu-group.co.jp In a mechanism termed "quasi-direct electron transfer" (quasi-DET), a phenazine derivative covalently attached to the enzyme surface can accept electrons from the reduced flavin cofactor after substrate oxidation. myu-group.co.jp The mediator is subsequently re-oxidized at an electrode, generating a measurable current that corresponds to the substrate concentration. myu-group.co.jp For instance, amine-reactive and thiol-reactive phenazine ethosulfate derivatives have been used to modify lactate oxidase and glucose dehydrogenase, successfully creating functional lactate and glucose biosensors. myu-group.co.jp The low redox potential of phenazine derivatives is advantageous as it minimizes interference from other redox-active substances that may be present in a sample. myu-group.co.jp

When a small molecule like N-(2-Hydroxyethyl)phenazinium binds to a protein, it can cause quenching (a decrease) of the protein's intrinsic fluorescence, which typically arises from tryptophan and tyrosine residues. pensoft.netresearchgate.net Analyzing this quenching provides insight into the binding mechanism, affinity, and stoichiometry of the interaction. frontiersin.org

The quenching mechanism can be classified as either dynamic or static. pensoft.net Dynamic quenching results from transient collisions between the fluorophore (the protein) and the quencher (the small molecule), while static quenching arises from the formation of a stable, non-fluorescent ground-state complex. pensoft.netbmmj.org These mechanisms can be distinguished by examining the temperature dependence of the quenching constant and by calculating the bimolecular quenching rate constant (Kq). pensoft.netfrontiersin.org

For static quenching, the Stern-Volmer quenching constant (Ksv) decreases with increasing temperature, as the complex becomes less stable. pensoft.net Conversely, for dynamic quenching, Ksv increases with temperature due to higher diffusion rates. bmmj.org Furthermore, if the calculated Kq value is significantly higher than the limiting diffusion rate constant for biomolecules (~2.0 × 10¹⁰ M⁻¹s⁻¹), it indicates a static quenching mechanism, as the quenching is not limited by diffusion. pensoft.netbmmj.org While specific fluorescence quenching studies on N-(2-Hydroxyethyl)phenazinium with oxidoreductases were not detailed in the reviewed literature, the established binding myu-group.co.jp suggests that such studies would likely reveal a static quenching mechanism indicative of stable complex formation.

Table 2: Differentiating Quenching Mechanisms in Protein Binding

| Parameter | Static Quenching | Dynamic Quenching |

|---|---|---|

| Basis | Formation of a ground-state complex | Collisional encounters |

| Effect of Increasing Temperature | Decreases quenching (lower Ksv) | Increases quenching (higher Ksv) |

| Bimolecular Quenching Constant (Kq) | Typically > 2.0 x 10¹⁰ M⁻¹s⁻¹ | Approximately 2.0 x 10¹⁰ M⁻¹s⁻¹ |

| Effect on Fluorophore Absorption Spectrum | May perturb the spectrum | No change |

This table summarizes general principles for analyzing fluorescence quenching data. pensoft.netfrontiersin.orgbmmj.org

Structure Activity Relationship Sar Studies of N 2 Hydroxyethyl Phenazinium Derivatives

Correlation of Structural Modifications with Nucleic Acid Binding Affinity and Specificity

The interaction between N-(2-Hydroxyethyl)phenazinium derivatives and nucleic acids is a critical aspect of their biological activity, particularly in applications such as antisense technology and as DNA probes. nih.govbiopolymers.org.ua The planar, cationic nature of the phenazinium core is a primary driver for its intercalation between the base pairs of the DNA double helix. biopolymers.org.uaresearchgate.net This intercalation is further stabilized by electrostatic interactions between the positively charged phenazinium moiety and the negatively charged phosphate (B84403) backbone of the nucleic acid. biopolymers.org.ua

Studies have shown that modifying the phenazinium scaffold can significantly impact its binding affinity and specificity for nucleic acids. For instance, the introduction of a second phenazinium group to an oligonucleotide, creating a diphenazinium derivative, has been found to substantially enhance the stability of the complex formed with a complementary DNA strand. nih.goviupac.org This increased stability is attributed to the additive intercalating and electrostatic interactions of the two phenazinium moieties.

The position of the phenazinium modification on the oligonucleotide is also crucial. Conjugating intercalating agents like N-hydroxyethyl-phenazinium to the terminal phosphates of oligonucleotides has been a common strategy to enhance duplex stability. diva-portal.org Furthermore, the binding properties of oligonucleotide conjugates are dependent on the location of the modified blocks within the oligonucleotide chain. diva-portal.org

Research on phenazine (B1670421) derivatives has also highlighted the importance of the chromophore's charge. Cationic dyes, such as those containing the phenazinium core, exhibit cooperative electrostatic interactions with the phosphate groups of DNA, which contributes significantly to the complex formation. biopolymers.org.ua This is in contrast to phenazines with a neutral chromophore, where the primary mode of binding is intercalation. biopolymers.org.ua

The affinity of N-(2-Hydroxyethyl)phenazinium-oligonucleotide conjugates for their target nucleic acid sequences can be quantified by association constants. In one study, the association constant (Kx) for a reactive oligonucleotide derivative with its target was 2.16 x 10(4) M-1. nih.gov However, in the presence of effector oligonucleotides modified with N-(2-hydroxyethyl)-phenazinium residues, the affinity of the reactive derivative for the target-effector complex increased significantly. nih.gov The association constants were found to be 6.75 x 10(5) M-1 and 4.15 x 10(4) M-1 with individual effectors, and a remarkable 5.87 x 10(6) M-1 when both effectors were present. nih.gov This demonstrates a cooperative binding effect, where the phenazinium-modified effectors enhance the binding of the reactive oligonucleotide to its target. nih.gov

Table 1: Association Constants of a Reactive Oligonucleotide with a DNA Target in the Presence of N-(2-Hydroxyethyl)phenazinium Modified Effectors

| Condition | Association Constant (M-1) |

|---|---|

| Without Effectors | 2.16 x 104 |

| With Effector 1 (Phn-L-pd(TTCAAGG-C)p-L-Phn) | 6.75 x 105 |

| With Effector 2 (Phn-L-pd(TGACCCTC)p-L-Phn) | 4.15 x 104 |

| With Both Effectors 1 and 2 | 5.87 x 106 |

Data from a study on the reaction of C1RCH2NHpd(TTCCCA) with a 26-mer DNA target. nih.gov

The Influence of Linker Structure on Conjugate Efficacy

In the context of oligonucleotide conjugates, a common linker used is the -NHCH2CH2NH- spacer. nih.gov This type of flexible linker allows the phenazinium group to effectively intercalate into the nucleic acid duplex. The stability of the linker is crucial to prevent premature release of the phenazinium group, which could lead to off-target effects. americanpharmaceuticalreview.com For antibody-drug conjugates (ADCs), the linker must be stable in the bloodstream but allow for efficient release of the cytotoxic payload within the target cancer cells. mdpi.comnih.gov

The type of chemical bond used in the linker is also a key determinant of conjugate stability. For example, in ADCs, linkers can be broadly categorized as cleavable or non-cleavable. nih.gov Cleavable linkers are designed to be broken by specific triggers in the tumor microenvironment, such as enzymes or changes in pH. frontiersin.orgmdpi.com Peptide-based linkers, like the valine-citrulline (Val-Cit) linker, are a common type of enzymatically cleavable linker. nih.govnih.gov However, the stability of these linkers can be suboptimal. nih.gov Research has focused on developing more stable linkers, such as the triglycyl peptide linker (CX) and the glutamic acid-glycine-citrulline (EGCit) linker, which show increased stability in plasma. nih.govnih.gov

Non-cleavable linkers, on the other hand, rely on the degradation of the antibody component to release the drug. nih.gov The choice between a cleavable and non-cleavable linker depends on the specific application and the desired mechanism of action. frontiersin.org

Investigation of Substituent Effects on Electrochemical Redox Behavior and Mediating Properties

The electrochemical properties of phenazinium compounds are central to their function as redox mediators in various applications, including enzyme assays. google.com The redox potential of the phenazinium core can be tuned by introducing different substituents onto the aromatic ring system. rsc.orgntu.edu.tw

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can shift the reduction potential of the phenazinium compound. rsc.orgnih.gov For example, in a study on triamino-phenazinium (TAP) dyes, the introduction of EWGs shifted the reduction potential to more negative values. rsc.org The unsubstituted TAP had a reduction potential of -0.73 V/SCE, while the substituted dyes showed reduction potentials around -0.94 V/SCE. rsc.org This suggests that the reduction process is altered by the presence of the EWG. rsc.org

In a broader context of aromatic compounds, the influence of substituents on redox potentials follows general trends. EDGs like hydroxyl (-OH) and methyl (-Me) tend to decrease the redox potential, while EWGs like fluorine (-F), cyano (-CN), and nitro (-NO2) increase it. nih.gov The magnitude of this effect depends on both inductive and resonance effects of the substituent. nih.gov

The position of the substituent on the aromatic ring also has a significant impact on the redox potential. osti.gov For instance, in a study of benzotriazole (B28993) derivatives, an ortho-tolyl substituent resulted in a more negative reduction potential compared to meta-tolyl and para-tolyl analogues. osti.gov This highlights the role of steric effects in addition to electronic effects in determining the electrochemical behavior. osti.gov

The stability of the oxidized or reduced species is also influenced by the substituents. ntu.edu.tw Studies on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives have shown that compounds with EWGs are stable after one-electron oxidation, whereas those with EDGs are stable after both one- and two-electron oxidations. ntu.edu.tw

Table 2: Effect of Substituents on the Reduction Potential of Triamino-phenazinium (TAP) Dyes

| Compound | Substituent | Reduction Potential (V/SCE) |

|---|---|---|

| Unsubstituted TAP | None | -0.73 |

| Substituted TAP Dyes | Electron-Withdrawing Groups | ~ -0.94 |

Data from a study on the post-functionalization of a triamino-phenazinium dye. rsc.org

Rational Design Principles for Enhanced Bioconjugate Stability and Target Specificity

The development of effective bioconjugates based on N-(2-Hydroxyethyl)phenazinium relies on rational design principles to optimize their stability and target specificity. americanpharmaceuticalreview.comj-morphology.com Key considerations include the choice of conjugation chemistry, the design of the linker, and modifications to the phenazinium core itself.

Enhancing Stability:

The stability of a bioconjugate is crucial for its therapeutic or diagnostic efficacy. j-morphology.com Instability can lead to premature release of the active component, resulting in off-target toxicity and reduced effectiveness. americanpharmaceuticalreview.comucl.ac.uk Several strategies can be employed to enhance stability:

Linker Chemistry: The choice of the chemical bond connecting the phenazinium derivative to the carrier molecule is critical. For thiol-maleimide conjugation, which is commonly used, the retro-Michael reaction can lead to deconjugation. ucl.ac.uk To address this, "self-hydrolysing maleimides" have been developed that rapidly hydrolyze after conjugation to form a stable thioether bond. ucl.ac.ukucl.ac.uk Amide-based linkers are generally more hydrolytically stable than ester-based linkers. nih.gov

Site-Specific Conjugation: Attaching the phenazinium derivative to a specific site on the carrier molecule, such as a particular amino acid residue on a protein, can lead to more homogeneous and stable conjugates. j-morphology.comnih.gov

Modifications to the Carrier: For oligonucleotide conjugates, using nuclease-resistant nucleotide analogues can improve the stability of the nucleic acid backbone. ucl.ac.uk

Improving Target Specificity:

High target specificity is essential to maximize the therapeutic effect and minimize side effects. nih.goviupac.org Rational design principles to enhance specificity include:

Tandem Structures: The use of "effector" oligonucleotides modified with phenazinium derivatives can significantly increase the specificity of a reactive oligonucleotide for its target sequence. nih.goviupac.org These effectors bind to sequences adjacent to the target site, cooperatively enhancing the binding of the primary oligonucleotide. iupac.orgnih.gov

Flanking Effectors: A pair of effector oligonucleotides flanking the target site can further enhance the efficiency and specificity of DNA recognition by short oligonucleotides. iupac.org

Optimizing Binding Affinity: As discussed in section 6.1, modifications to the phenazinium core and the number of phenazinium groups can be used to fine-tune the binding affinity for the target nucleic acid sequence. nih.gov

By carefully considering these design principles, it is possible to develop N-(2-Hydroxyethyl)phenazinium-based bioconjugates with improved stability and target specificity for a range of biomedical applications. j-morphology.com

Computational and Theoretical Approaches in N 2 Hydroxyethyl Phenazinium Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic properties of N-(2-Hydroxyethyl)phenazinium, particularly in the context of its interactions with biological macromolecules like nucleic acids. nih.govmdpi.complos.org

Conformational Analysis and Equilibrium Geometry Determination

Conformational analysis is crucial for understanding the three-dimensional structure of N-(2-Hydroxyethyl)phenazinium and its derivatives, which in turn dictates their biological activity. imperial.ac.ukethz.ch Molecular mechanics and dynamics simulations are employed to explore the potential energy surface of the molecule and identify its most stable conformations. nih.gov For instance, studies on oligonucleotides modified with N-(2-Hydroxyethyl)phenazinium have utilized molecular modeling to investigate their secondary structure. nih.gov These computational approaches allow for the determination of equilibrium geometries, bond lengths, and angles, providing a detailed structural picture.

Table 1: Key Applications of Conformational Analysis in N-(2-Hydroxyethyl)phenazinium Research

| Application | Description | Key Findings |

| Secondary Structure of DNA Conjugates | Investigation of the secondary structure of a 26-mer DNA fragment modified with an N-(2-hydroxyethyl)phenazinium derivative using molecular mechanics/dynamics (MM/D). nih.gov | Molecular modeling helped to interpret changes in the alkylation site of the DNA fragment. nih.gov |

| Oligonucleotide Duplex Stability | Analysis of the conformational features of a DNA-RNA hybrid duplex stabilized by a tethered 3'-phenazinium moiety. nih.gov | The tethered phenazinium group significantly stabilizes the duplex structure, with the sugars of the DNA strand adopting a conformation intermediate between A- and B-forms. nih.gov |

| Tandem DNA Duplex Structure | Study of the three-dimensional structure of a tandem DNA duplex containing an N-(2-hydroxyethyl)phenazinium residue using two-dimensional 1H NMR spectroscopy and molecular modeling. researchgate.net | The interaction between the phenazinium residue and the duplex was characterized, revealing details of its spatial arrangement. researchgate.net |

In Silico Simulation of Biomolecular Complex Formation

The interaction of N-(2-Hydroxyethyl)phenazinium with biomolecules, particularly DNA, is a key area of research. In silico simulations of biomolecular complex formation provide valuable insights into the binding modes, interaction energies, and structural changes that occur upon complexation. nih.gov Molecular dynamics simulations have been used to study the formation of complexes between N-(2-Hydroxyethyl)phenazinium-oligonucleotide conjugates and their complementary DNA or RNA strands. nih.govnih.gov These simulations have revealed that the phenazinium moiety can intercalate between base pairs or bind to the minor groove of the nucleic acid duplex, contributing to the stabilization of the complex. nih.govtandfonline.com

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of N-(2-Hydroxyethyl)phenazinium. researchgate.net Methods like Density Functional Theory (DFT) and the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently employed. researchgate.netpku.edu.cnjussieu.fr

Electronic Structure Elucidation

DFT calculations are used to elucidate the electronic structure of N-(2-Hydroxyethyl)phenazinium, providing information about electron distribution, molecular orbitals, and electrostatic potential. mdpi.comresearchgate.net This knowledge is crucial for understanding the molecule's reactivity and its interactions with other molecules. HOMO-LUMO analysis helps in predicting the sites of electrophilic and nucleophilic attack, as the HOMO represents the ability to donate an electron and the LUMO represents the ability to accept an electron. iqce.jpkg.ac.rslew.roimperial.ac.uk The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Advanced Research Applications and Future Methodological Directions

Development of Novel Oligonucleotide Probes and Effectors for Nucleic Acid Research

N-(2-Hydroxyethyl)phenazinium derivatives have been instrumental in the development of sophisticated oligonucleotide probes with enhanced functionalities. When conjugated to oligonucleotides, the phenazinium moiety significantly influences the properties of the resulting probe, leading to improved performance in various nucleic acid research applications.

A key application lies in their role as "effectors" in the sequence-specific modification of nucleic acids. It has been demonstrated that oligonucleotide derivatives carrying N-(2-Hydroxyethyl)phenazinium at their termini can significantly enhance the extent and specificity of alkylation by reactive oligonucleotide derivatives targeted to an adjacent sequence on a DNA or RNA template. nih.govnih.gov This effector role is attributed to the stabilizing effect of the phenazinium group on the duplex formed between the probe and the target nucleic acid. nih.gov The intercalation of the planar phenazinium ring into the nucleic acid structure strengthens the binding, thereby increasing the local concentration of the reactive group and promoting more efficient and specific modification. nih.govnih.gov For instance, the presence of an oligonucleotide-effector with N-(2-hydroxyethyl)phenazinium residues on both ends was shown to double the accuracy of site-directed modification of E. coli 16S rRNA. nih.gov

The stabilizing effect of HEPH on nucleic acid duplexes is a critical feature. The introduction of the dye at the end of an oligonucleotide chain strongly stabilizes its complementary complexes. nih.gov This stabilization is thermodynamically favorable, with significant increases in the free energy of complex formation. nih.gov This property is particularly valuable for designing hybridization probes with higher affinity and specificity, which is crucial for applications like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). acs.orggoogle.com

The synthesis of these oligonucleotide conjugates has been advanced through solid-phase synthesis techniques. A convenient approach involves the activation of the 5'-hydroxyl group of a support-bound oligonucleotide with N,N'-disuccinimidyl carbonate (DSC), followed by reaction with an amino-containing ligand. mdpi.com N-(2-hydroxyethyl)phenazinium chloride has been successfully coupled to amino-modified oligonucleotides using this method, achieving high conversion rates of 85–95%. mdpi.com This solid-phase approach offers versatility for attaching various ligands, including HEPH, to different types of oligonucleotides (DNA, RNA, and their analogs). mdpi.comresearchgate.net

Table 1: Impact of N-(2-Hydroxyethyl)phenazinium (Phn) Conjugation on Oligonucleotide Duplex Stability

| Oligonucleotide Derivative | Change in Free Energy (ΔG) at 37°C (kcal/mol) * | Association Constant (M⁻¹) at 37°C | Reference |

|---|---|---|---|

| Unmodified Heptanucleotide Complex | 0 | 3 x 10³ | nih.gov |

| 3'-Phn Heptanucleotide Complex | +2.06 ± 0.04 | - | nih.gov |

| 5'-Phn Heptanucleotide Complex | +3.59 ± 0.04 | - | nih.gov |

| 3',5'-di-Phn Heptanucleotide Complex | +4.96 ± 0.04 | 9.5 x 10⁶ | nih.gov |

*Increase in free energy relative to the unmodified complex.

Applications in Electrochemical Sensor and Biosensor Design

The redox-active nature of the phenazinium core makes N-(2-Hydroxyethyl)phenazinium and its derivatives attractive candidates for the development of electrochemical sensors and biosensors. researchgate.net Phenazines, in general, are increasingly used as redox mediators due to their unique electrochemical and chromatic properties. researchgate.net

In enzyme-based biosensors, redox mediators are often essential for shuttling electrons between the enzyme's active site and the electrode surface. vanderbilt.edumdpi.com This is particularly important for enzymes where direct electron transfer is hindered. mdpi.com Phenazine (B1670421) derivatives can act as efficient redox mediators, facilitating the electrochemical detection of enzyme-catalyzed reactions. researchgate.net For example, in a glucose biosensor, a phenazine mediator can be reduced by the FADH₂ cofactor of glucose oxidase and subsequently re-oxidized at the electrode, generating a current proportional to the glucose concentration. While specific studies focusing solely on HEPH as a mediator are not abundant, the well-established redox chemistry of the phenazinium scaffold suggests its high potential in this area. researchgate.net The formal potential of the mediator is a critical parameter, and the ability to tune this potential through chemical modification of the phenazinium ring is a significant advantage for designing sensors that operate at low potentials to avoid interferences. nih.gov

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. osti.govresearchgate.netnih.gov Strategies for incorporating phenazinium compounds like HEPH onto electrode surfaces include:

Electropolymerization: Phenazine monomers can be electropolymerized onto an electrode surface to form a stable, redox-active film. researchgate.net This approach creates a high concentration of mediator sites at the electrode interface, enhancing the sensor's response.

Covalent Immobilization: HEPH, with its hydroxyl group, can be covalently attached to electrode surfaces that have been functionalized with appropriate reactive groups. For instance, gold electrodes can be modified with a self-assembled monolayer (SAM) of thiols containing a terminal carboxyl or amino group, to which the HEPH molecule can be coupled. nih.gov

Adsorption/Entrapment: The planar aromatic structure of phenazinium dyes can lead to strong adsorption onto carbon-based electrode materials like graphite, carbon nanotubes, or graphene through π-π stacking interactions. mdpi.com HEPH could also be entrapped within a polymer matrix or a carbon paste electrode. researchgate.net

These modification strategies aim to create a stable and efficient interface for electron transfer, leading to sensors with higher sensitivity and selectivity. researchgate.net

Utility as Redox Mediators in Enzyme-Based Sensing Systems

Rational Design Principles for Next-Generation Phenazinium-Based Research Tools

The rational design of new research tools based on the HEPH scaffold involves the strategic modification of its structure to fine-tune its properties for specific applications. Key design principles include:

Tuning Redox Potential: The redox potential of the phenazinium core can be altered by introducing electron-donating or electron-withdrawing substituents onto the aromatic rings. nih.gov This is crucial for designing redox mediators that are perfectly matched with the redox potential of a specific enzyme or for developing sensors that operate in a desired potential window to minimize interference. researchgate.netnih.gov

Modulating Hydrophobicity/Hydrophilicity: The solubility and cellular uptake of phenazinium-based probes can be controlled by modifying the N-substituent. The 2-hydroxyethyl group on HEPH provides a hydrophilic character and a site for further conjugation. Altering the length and nature of this side chain can modulate the molecule's interaction with biological membranes and its localization within cells.

Enhancing Nucleic Acid Binding: For applications as oligonucleotide probes, the affinity and mode of binding (intercalation vs. groove binding) can be influenced by the size, shape, and charge of the phenazinium derivative. plos.org Attaching multiple phenazinium groups or combining them with other DNA-binding motifs can lead to probes with exceptionally high affinity and specificity. nih.gov

Introducing Photoactive Properties: The phenazinium scaffold can be incorporated into larger systems to create photo-responsive tools. For example, designing donor-acceptor systems where the phenazinium acts as an acceptor could lead to novel photocatalysts or fluorescent probes that "turn on" upon binding to a target. rsc.org The development of coordination cages incorporating phenazinium units also opens up possibilities for creating chiroptical sensors and multifunctional scaffolds. tu-dortmund.de

By applying these principles, researchers can move beyond using existing phenazinium dyes and start to rationally design and synthesize novel HEPH derivatives with tailored properties for advanced applications in bioanalysis, diagnostics, and molecular biology. acs.org

Emerging Methodologies in Bioconjugate Chemistry Utilizing Phenazinium Scaffolds (e.g., solid-phase synthesis advancements)

The covalent attachment of phenazinium scaffolds to biomolecules, or bioconjugation, is central to many of their applications. Recent advancements in synthetic methodologies, particularly in solid-phase synthesis, have greatly facilitated the creation of complex and functional phenazinium bioconjugates. ugent.be

A significant development is the refinement of solid-phase synthesis for creating oligonucleotide conjugates. mdpi.comresearchgate.net As mentioned previously, the activation of the 5'-hydroxyl group of a resin-bound oligonucleotide with DSC enables the efficient coupling of amino-functionalized molecules. mdpi.com This method was used to attach N-(2-hydroxyethyl)phenazinium chloride to an amino-modified oligonucleotide, demonstrating a versatile and high-yielding strategy for producing probes and effectors for nucleic acid research. mdpi.com

Beyond oligonucleotides, solid-phase peptide synthesis (SPPS) provides a powerful platform for constructing peptide-phenazinium conjugates. beilstein-journals.org A phenazinium derivative could be incorporated into a peptide sequence to act as a fluorescent reporter, a redox label, or to influence the peptide's structure and function. Emerging bioconjugation techniques, such as click chemistry, offer orthogonal and highly efficient ways to link phenazinium moieties to biomolecules. A phenazinium derivative could be synthesized with a terminal alkyne or azide (B81097) group, allowing it to be readily "clicked" onto a biomolecule containing the complementary functional group.

These advancing synthetic methodologies are crucial for building the next generation of sophisticated research tools. They provide the means to precisely position the phenazinium scaffold within a larger biomolecular construct, enabling the creation of highly specific and functional probes, sensors, and therapeutic agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(2-Hydroxyethyl)phenazinium (HEPH) |

| N-(2-Hydroxyethyl)phenazinium chloride |

| N,N'-disuccinimidyl carbonate (DSC) |

| p-(N-2-chloroethyl-N-methylamino)benzylamide |

| Safranin T (3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride) |

| N,N-bis-hydroxyethyl-p-nitrosoaniline |

| Dithiobis(succinimidyl propionate) (DSP) |

| Ferrocene |

| p-aminophenol |

| Phenothiazine |

Q & A

Q. What established synthetic routes exist for N-(2-Hydroxyethyl)phenazinium, and how do their yields compare under varying conditions?

Methodological Answer: Synthesis of phenazinium derivatives often involves reductive cyclization or condensation reactions. For example:

- Reductive methods : Conversion of N-oxide precursors using reductants like sodium thioacetate, phosphorous acid, or Pd/C–H₂O (yields: 60–85%) .

- Condensation approaches : Reaction of 1,2,4-trihydroxybenzene derivatives with o-phenylenediamine in acidic media. For instance, oxidation of 1,2,4-trihydroxybenzene (45) to 2-hydroxyquinone (46) followed by condensation yields 2-hydroxyphenazine (2), with subsequent hydroxyethylation steps .

Key considerations : Optimize reaction time, solvent polarity (e.g., acetic acid for condensation), and inert atmospheres to minimize decomposition of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing N-(2-Hydroxyethyl)phenazinium in solution?

Methodological Answer:

- UV-Vis spectroscopy : Phenazinium derivatives exhibit strong absorbance in the 400–600 nm range due to π→π* transitions. For example, binding studies with DNA show hypochromicity and redshift upon intercalation .

- Circular Dichroism (CD) : Detects conformational changes in biomolecules (e.g., DNA) upon interaction with phenazinium dyes .

- Fluorescence quenching : Used to study binding thermodynamics with biomacromolecules.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of N-(2-Hydroxyethyl)phenazinium derivatives with nucleic acids?

Methodological Answer: Contradictions may arise from sequence specificity or experimental conditions. Strategies include:

- Competition dialysis assays : Compare binding to alternating GC vs. AT polynucleotides to confirm sequence selectivity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven (e.g., hydrogen bonding) vs. entropy-driven (hydrophobic) binding modes. Phenosafranin, a related dye, showed higher affinity for GC sequences due to exothermic binding (ΔH = −12.5 kcal/mol) compared to safranin O .

- Control for polyelectrolyte effects : Use buffer systems with varying ionic strengths to isolate non-electrostatic contributions .

Q. What experimental strategies optimize the stability of N-(2-Hydroxyethyl)phenazinium-labeled oligonucleotides in physiological conditions?

Methodological Answer:

- Conjugation chemistry : Covalent attachment via hydroxyethyl groups to oligonucleotide phosphates or amines improves stability. Lokhov et al. reported stable complementary complexes using N-(2-hydroxyethyl)phenazinium-modified oligonucleotides under physiological pH (7.4) and temperature (37°C) .

- Buffer optimization : Include zwitterionic buffers (e.g., HEPES) to minimize hydrolysis. For example, HEPES (pKa 7.5) maintains stability in DNA-binding assays .

- Protection from light : Phenazinium derivatives are prone to photodegradation; use amber vials and minimize UV exposure during handling.

Data Contradiction Analysis

Q. Why do different studies report conflicting results on the redox behavior of N-(2-Hydroxyethyl)phenazinium in electrochemical assays?

Methodological Answer: Variability often stems from electrode surface interactions or solvent effects. Recommendations:

- Standardize electrode pretreatment : Polish glassy carbon electrodes with alumina slurry (0.05 µm) to ensure reproducible surface conditions.

- Control solvent composition : Acetonitrile vs. aqueous buffers alter redox potentials. For example, phenazinium dyes show a 150 mV shift in acetonitrile due to solvation effects .

- Include internal references : Use ferrocene/ferrocenium (Fc/Fc⁺) as a redox standard to normalize potentials across studies.

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Phenazinium Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Reductive cyclization | NaSH, Pd/C–H₂O, H₃PO₃ | 60–85 | |

| Condensation | o-Phenylenediamine, acetic acid | 70–90 | |

| Hydroxyethylation | Ethylene oxide, basic conditions | 50–75 |

Q. Table 2. Thermodynamic Parameters for Phenazinium-DNA Binding

| Dye | Polynucleotide | Binding Affinity (×10⁵ M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|---|

| Phenosafranin | Poly(dG-dC)₂ | 3.2 | −12.5 | +18.3 |

| Safranin O | Poly(dG-dC)₂ | 1.8 | −9.4 | +15.7 |

| Phenosafranin | Poly(dA-dT)₂ | 0.7 | +2.1 | +22.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.